REACTION_CXSMILES
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N([O-])=O.[Na+].S(=O)(=O)(O)O.[Cl:10][C:11]1[CH:17]=[C:16]([CH3:18])[CH:15]=[C:14]([Cl:19])[C:12]=1N.C(=O)([O-])[O-].[Na+].[Na+].[C-:26]#[N:27].[K+]>C(O)(=O)C.O.O.O.O.O.O.O.[Ni](Cl)(Cl)Cl>[Cl:10][C:11]1[CH:17]=[C:16]([CH3:18])[CH:15]=[C:14]([Cl:19])[C:12]=1[C:26]#[N:27] |f:0.1,4.5.6,7.8,11.12.13.14.15.16.17|
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Name
|
|
Quantity
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20.8 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
146 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
47 g
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Type
|
reactant
|
Smiles
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ClC1=C(N)C(=CC(=C1)C)Cl
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Name
|
|
Quantity
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158 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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253 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
93.5 g
|
Type
|
reactant
|
Smiles
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[C-]#N.[K+]
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Name
|
|
Quantity
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1.3 L
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Type
|
solvent
|
Smiles
|
O
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Name
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nickel (III) chloride hexahydrate
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Quantity
|
45.4 g
|
Type
|
catalyst
|
Smiles
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O.O.O.O.O.O.[Ni](Cl)(Cl)Cl
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Control Type
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AMBIENT
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred 30 minutes at ambient temperature and 30 minutes at 50° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to 5° C.
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Type
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STIRRING
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Details
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The mixture was stirred 3 hours at 15° C.
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Duration
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3 h
|
Type
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STIRRING
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Details
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was stirred for 1 hour at 35° C.
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
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cooled
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Type
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EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
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WASH
|
Details
|
The combined extracts were washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
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CUSTOM
|
Details
|
evaporated under vacuum
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane
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Type
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CUSTOM
|
Details
|
chromatographed on a column of silica gel (300 g)
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Type
|
WASH
|
Details
|
eluted with dichloromethane
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Type
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CUSTOM
|
Details
|
After a forerun (600 ml), 1 liter of eluent was collected
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from n-hexane (200 ml)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C(=CC(=C1)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 29.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |